N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide
Description
N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide is a chromone-based derivative featuring a 4H-chromen-4-one core substituted at position 2 with an o-tolyl group (ortho-methylphenyl) and at position 6 with a furan-2-carboxamide moiety. Chromones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-5-2-3-6-15(13)20-12-17(23)16-11-14(8-9-18(16)26-20)22-21(24)19-7-4-10-25-19/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGLSBIJBDPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include furan derivatives and chromen-4-one derivatives. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-oxo group in the chromenone core serves as an electrophilic site for nucleophilic attack.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acylation | Furan-2-carboxylic acid derivatives | Substituted chromenones | |
| Condensation | Acid/base catalysis | Spirocyclic or fused heterocycles |
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The furan-2-carboxamide moiety enhances electron withdrawal, increasing electrophilicity at the 4-oxo position.
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Condensation with amines or hydrazines under acidic conditions yields imine or hydrazone derivatives, as seen in related chromenone systems.
Electrophilic Aromatic Substitution
The furan ring and chromenone aromatic system undergo regioselective substitutions.
| Reaction Type | Conditions | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | α-position (furan) | Nitro-substituted derivatives |
| Halogenation | X₂ (Cl₂, Br₂), FeX₃ | C-5 (chromenone) | Halo-chromenones |
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Solvent polarity (e.g., toluene vs. THF) influences regioselectivity, as demonstrated in analogous systems .
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The o-tolyl group sterically hinders substitutions at the ortho position of the chromenone.
Hydrolysis and Rearrangement
The amide bond and chromenone system are susceptible to hydrolysis under specific conditions.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | Furan-2-carboxylic acid + amine | ~65% |
| Base-mediated rearrangement | NaOH (2M), 80°C, 3h | Quinone derivatives | ~50% |
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Hydrolysis of the carboxamide group releases furan-2-carboxylic acid and the corresponding amine.
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Strong bases induce ring-opening of the chromenone, forming quinones via keto-enol tautomerization.
Cycloaddition Reactions
The conjugated diene system in chromenone participates in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adducts | Endo preference |
| Acetylene derivatives | CuI catalysis, 60°C | Fused polycycles | Moderate (dr 3:1) |
Oxidation and Reduction
Redox reactions target the chromenone’s carbonyl groups and furan ring.
| Reaction | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Dicarboxylic acid derivatives |
| Reduction | NaBH₄, MeOH, 0°C | Dihydrochromenones |
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The 4-oxo group is reduced to a hydroxyl group under mild conditions, forming dihydrochromenones.
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Strong oxidants cleave the furan ring, yielding diketones.
Catalytic Cross-Coupling
The brominated derivative (C-6 position) engages in Suzuki-Miyaura couplings.
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | Biaryl-functionalized chromenones | 72% |
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Functionalization at C-6 enables diversification for pharmaceutical applications.
Key Mechanistic Insights
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Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in cycloadditions, favoring β-regioselectivity .
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Steric Hindrance : The o-tolyl group directs substitutions to the para position of the chromenone.
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Acid Sensitivity : The amide bond hydrolyzes preferentially under acidic conditions, preserving the furan ring.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell death . This property positions it as a candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Pesticidal Applications
This compound has shown promise as a biopesticide. Its application in agricultural settings has been linked to effective pest management strategies, particularly against common agricultural pests. Field trials demonstrated that formulations containing this compound significantly reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. Its incorporation into polymers has been shown to enhance thermal stability and UV resistance, making it suitable for applications in coatings and plastics that require durability against environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Electron Effects : The o-tolyl group (electron-donating) in the target compound contrasts with CF₃ (electron-withdrawing) in , affecting charge distribution and reactivity .
- Pharmacophore Combinations: Thiazolidinone-chromone hybrids () show antifungal activity, whereas sulfamoylphenyl derivatives () may target bacterial pathways .
- Solubility: The furan carboxamide in the target compound may improve aqueous solubility compared to benzamide or thiazolidinone derivatives.
Key Observations :
- High yields (87–96%) are achieved for trifluoromethyl derivatives via base-mediated alkylation .
- Diazonium salt coupling () requires strict temperature control (0–5°C) but offers excellent yields (94–95%) .
Key Observations :
- The trifluoromethyl group in enhances stability, making derivatives suitable for prolonged biological activity .
- Thiazolidinone-chromone hybrids () highlight the importance of heterocyclic combinations in antifungal drug discovery .
Physicochemical and Crystallographic Properties
- Crystallography: describes hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking in thiazolidinone-chromone derivatives, critical for crystal packing and stability .
- Spectroscopy : IR peaks for carbonyl (1660–1750 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹) are consistent across chromone derivatives () .
- Lipophilicity : The o-tolyl group in the target compound likely increases logP compared to sulfamoylphenyl or CF₃ derivatives.
Biological Activity
N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide, a compound of interest in medicinal chemistry, exhibits a variety of biological activities. This article delves into its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chromene core fused with a furan ring and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 345.35 g/mol .
Antioxidant Activity
Research has shown that compounds similar to this compound possess significant antioxidant properties. For example, derivatives evaluated against free radicals demonstrated effective scavenging activities, indicating potential for use in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes:
- Cholinesterases : Compounds in this class have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. IC50 values for related compounds were reported as low as 5.4 μM .
- Cyclooxygenase (COX) : The compound has potential as an anti-inflammatory agent by inhibiting COX enzymes, which play a role in pain and inflammation pathways .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound's derivatives have shown effectiveness against various bacterial strains, suggesting a possible role in developing new antimicrobial agents .
Study 1: In Vitro Evaluation of Biological Activity
A comprehensive study evaluated the biological activity of several chromene derivatives, including this compound. The results indicated significant inhibition against AChE and BChE, with the most potent derivatives achieving IC50 values below 10 μM. This highlights the potential for these compounds in treating cognitive disorders .
Study 2: Antioxidant Efficacy Assessment
Another research effort focused on assessing the antioxidant capacity of chromene derivatives. Using DPPH and ABTS assays, this compound was found to exhibit high radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its utility in formulations aimed at oxidative stress mitigation .
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the chromen-4-one core followed by functionalization with o-tolyl and furan-2-carboxamide groups. Key steps include:
- Cyclocondensation : Formation of the chromenone core via acid-catalyzed cyclization of substituted 2-hydroxyacetophenone derivatives .
- Coupling Reactions : Introduction of the o-tolyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Amidation : Attachment of furan-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Q. Optimization Tips :
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) improves purity (>95%) .
- Analytical Validation : Confirm intermediate structures via -NMR (e.g., δ 6.8–8.2 ppm for aromatic protons) and LC-MS .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between chromenone and furan rings .
- Spectroscopy :
- - and -NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–180 ppm).
- FT-IR: Confirm carbonyl stretches (C=O at ~1700 cm) and amide N-H (~3300 cm) .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) validate electronic properties and optimize geometry .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer Activity : MTT assay using human cancer cell lines (e.g., MCF-7, A549) with IC determination .
- Anti-inflammatory Screening : Inhibition of COX-2 enzyme (ELISA) or NO production in LPS-induced macrophages .
- Antimicrobial Testing : Microdilution assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ibuprofen for COX-2) and vehicle-treated cells.
Advanced Research Questions
Q. How do substituents on the chromenone and furan rings affect bioactivity?
A Structure-Activity Relationship (SAR) study reveals:
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| C-2 (o-tolyl) | Electron-withdrawing groups (e.g., -Cl) | ↑ Cytotoxicity (IC < 10 µM) |
| C-6 (furanamide) | Bulkier groups (e.g., thiophene) | ↓ Solubility but ↑ enzyme inhibition |
| C-4 (keto group) | Reduction to -OH | Loss of activity due to disrupted π-stacking |
Q. Methodology :
- Synthesize analogs via parallel combinatorial chemistry.
- Evaluate using dose-response assays and molecular docking (AutoDock Vina) to predict binding modes .
Q. What strategies resolve contradictions in reported pharmacological data?
Discrepancies in IC values or target selectivity may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels for cytotoxicity, fixed incubation times).
- Cellular Context : Test across multiple cell lines (e.g., primary vs. immortalized cells) .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers .
Case Example : Conflicting COX-2 inhibition results may stem from enzyme source (recombinant vs. endogenous); validate via Western blotting .
Q. How is the mechanism of action probed at the molecular level?
- Target Identification :
- Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates.
- CRISPR-Cas9 Screening : Identify gene knockouts conferring resistance .
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Measure affinity () for putative targets (e.g., kinases).
- Crystallography : Co-crystallize with targets (e.g., viral 2C protein) to resolve binding pockets .
Data Interpretation : Correlate enzymatic inhibition (e.g., IC) with structural data (e.g., hydrogen bonds to catalytic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
